molecular formula C23H22F2N4O4S B10927036 Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10927036
M. Wt: 488.5 g/mol
InChI Key: HCBPRPGNCQPUAF-UHFFFAOYSA-N
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Description

ETHYL 6-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core, a pyridyl group, and a methoxyphenyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the pyridyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as high-yield catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyridyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

ETHYL 6-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 6-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 6-({[3-CYANO-6-(TRIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
  • **ETHYL 6-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 6-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, for instance, can enhance the compound’s metabolic stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C23H22F2N4O4S

Molecular Weight

488.5 g/mol

IUPAC Name

ethyl 6-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H22F2N4O4S/c1-4-33-22(30)18-17(11-34-21-15(10-26)12(2)9-16(27-21)20(24)25)28-23(31)29-19(18)13-5-7-14(32-3)8-6-13/h5-9,19-20H,4,11H2,1-3H3,(H2,28,29,31)

InChI Key

HCBPRPGNCQPUAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CSC3=C(C(=CC(=N3)C(F)F)C)C#N

Origin of Product

United States

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